(4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Description

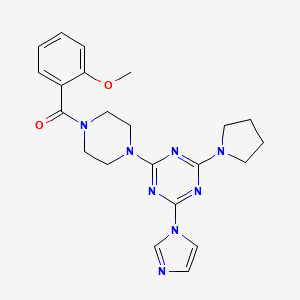

The compound "(4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone" features a 1,3,5-triazine core substituted with:

- 1H-imidazol-1-yl at position 4,

- Pyrrolidin-1-yl at position 6,

- A piperazine linker at position 2, connected to a 2-methoxyphenyl methanone moiety.

This structure is optimized for interactions with biological targets, leveraging the triazine scaffold’s hydrogen-bonding capabilities, the piperazine linker’s conformational flexibility, and the aromatic methanone group’s hydrophobic and electronic effects .

Properties

IUPAC Name |

[4-(4-imidazol-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N8O2/c1-32-18-7-3-2-6-17(18)19(31)27-12-14-29(15-13-27)21-24-20(28-9-4-5-10-28)25-22(26-21)30-11-8-23-16-30/h2-3,6-8,11,16H,4-5,9-10,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJRXRGREVNRLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=NC(=N3)N4CCCC4)N5C=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone, a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 422.51 g/mol. Its structure features multiple pharmacophores including an imidazole ring, a pyrrolidine moiety, and a triazine core, which are known to contribute to diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing imidazole and triazine rings have shown effectiveness against various bacterial strains. The specific compound's activity against Gram-positive and Gram-negative bacteria remains to be fully elucidated but is anticipated based on structural analogs.

Anticancer Potential

Several studies have investigated the anticancer properties of triazine-based compounds. The presence of the methoxyphenyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved cytotoxic effects against cancer cell lines. Preliminary data suggest that this compound may inhibit cell proliferation in various cancer types through apoptosis induction mechanisms.

The biological activity of this compound is hypothesized to involve multiple pathways:

- Inhibition of Enzymatic Activity : The imidazole and triazine moieties may interact with specific enzymes or receptors involved in cell signaling pathways critical for cancer progression.

- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been noted as a mechanism for cytotoxicity in cancer cells.

Study 1: Anticancer Activity in Cell Lines

A study evaluated the cytotoxic effects of related compounds on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated an IC50 value in the micromolar range, suggesting significant potency. The study highlighted that modifications on the phenyl ring could enhance activity through better receptor binding.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF-7 | 12 |

| Target Compound | HeLa | 10 |

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The target compound demonstrated notable inhibition zones compared to standard antibiotics.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

Comparison with Similar Compounds

Structural Analogs

The closest analog identified is (2,3-Dimethoxyphenyl){4-[4-(1H-imidazol-1-yl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}methanone (ChemSpider ID: 1171486-99-9) . Key differences include:

Triazine substituents : Replacement of pyrrolidin-1-yl with morpholinyl at position 2.

Aromatic group : A 2,3-dimethoxyphenyl substituent instead of 2-methoxyphenyl.

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | Morpholinyl/Dimethoxy Analog |

|---|---|---|

| Molecular Formula | C₂₃H₂₆N₁₀O₂ | C₂₅H₂₈N₁₀O₃ |

| Average Mass (g/mol) | 486.51 | 528.56 |

| Triazine Substituents (Position) | 4: Imidazole; 6: Pyrrolidine | 4: Imidazole; 6: Morpholine |

| Aromatic Group | 2-Methoxyphenyl | 2,3-Dimethoxyphenyl |

| Key Functional Variations | Pyrrolidine (5-membered amine) | Morpholine (6-membered ether-amine) |

Impact of Structural Modifications

- Triazine Substituents: Pyrrolidin-1-yl (target compound): Enhances basicity and hydrogen-bond donor capacity due to the secondary amine. Morpholinyl (analog): Introduces an oxygen atom, increasing hydrophilicity and altering steric bulk .

- Aromatic Groups: 2-Methoxyphenyl: Provides moderate electron-donating effects via the methoxy group.

Hypothesized Pharmacological Implications

While direct biological data for these compounds is unavailable in the provided evidence, structural analogs suggest:

Pyrrolidine vs. Morpholine : Morpholine’s oxygen may improve solubility but reduce membrane permeability compared to pyrrolidine.

Methoxy Substitution : The 2,3-dimethoxy analog could exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites, but excessive bulk might limit binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.